molecular formula C8H7BrClN B13259421 7-Bromo-6-chloro-2,3-dihydro-1H-indole

7-Bromo-6-chloro-2,3-dihydro-1H-indole

Cat. No.: B13259421
M. Wt: 232.50 g/mol
InChI Key: CAUVBLHIMWFJSP-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and chlorine atoms, is of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-2,3-dihydro-1H-indole typically involves the halogenation of indole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the indole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-6-chloro-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-indole
  • 6-Chloro-1H-indole
  • 2,3-Dihydro-1H-indole

Uniqueness

7-Bromo-6-chloro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to other indole derivatives, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

7-bromo-6-chloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2

InChI Key

CAUVBLHIMWFJSP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Br)Cl

Origin of Product

United States

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